molecular formula C6H6Cl3N3 B11884372 3,5-Dichloropicolinimidamide hydrochloride CAS No. 1245806-97-6

3,5-Dichloropicolinimidamide hydrochloride

Cat. No.: B11884372
CAS No.: 1245806-97-6
M. Wt: 226.5 g/mol
InChI Key: KTSIOTLGHMZNHN-UHFFFAOYSA-N
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Description

3,5-Dichloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H6Cl3N3. It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloropicolinimidamide hydrochloride typically involves the chlorination of picolinimidamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure the selective chlorination at the 3 and 5 positions of the pyridine ring .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chlorinating agents and by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropicolinimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloropicolinimidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3,5-Dichloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloropyridine-2-carboximidamide
  • 3,5-Dichloro-2-Pyridinecarboximidamide
  • 2-Pyridinecarboximidamide, 3,5-dichloro-

Comparison

3,5-Dichloropicolinimidamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .

Properties

CAS No.

1245806-97-6

Molecular Formula

C6H6Cl3N3

Molecular Weight

226.5 g/mol

IUPAC Name

3,5-dichloropyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H5Cl2N3.ClH/c7-3-1-4(8)5(6(9)10)11-2-3;/h1-2H,(H3,9,10);1H

InChI Key

KTSIOTLGHMZNHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=N)N)Cl.Cl

Origin of Product

United States

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